PK 11195

Description

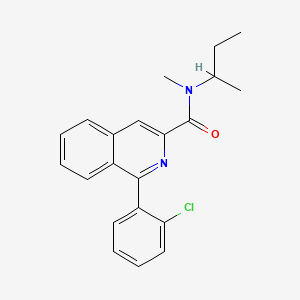

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVIZVQZGXBOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041097 | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85532-75-8 | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85532-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PK 11195 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085532758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PK-11195 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNF83VN1RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PK 11195

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK 11195, an isoquinoline carboxamide, is a selective ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1] Located on the outer mitochondrial membrane, TSPO is implicated in a variety of cellular processes, including apoptosis, cell proliferation, and neuroinflammation. While extensively used as a radioligand for imaging TSPO expression, particularly in the context of neuroinflammation, this compound also exhibits direct biological effects that are of significant interest in drug development, especially in oncology. This guide provides a detailed examination of the molecular mechanisms underlying the actions of this compound, with a focus on its pro-apoptotic effects.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of this compound with its primary target and its effects on cellular functions.

Table 1: Binding Affinity of this compound for TSPO

| Parameter | Value | Species/System | Reference |

| Kd | 9.24 nM | Human osteoblast-like cells | [2] |

| Kd | 4.3 - 6.6 nM | Human brain tissue | [3] |

| Ki | 9.3 ± 0.5 nM | Not specified | [4] |

| Bmax | 7682 fmol/mg protein | Human osteoblast-like cells | [2] |

Table 2: In Vitro Anti-proliferative and Pro-apoptotic Activity of this compound

| Cell Line | Effect | IC50/Concentration | Reference |

| Neuroblastoma (SMS-KCN, KCNR, SMS-KAN, KANR) | Inhibition of proliferation | 80-120 µM | [5] |

| H1299 (Lung Cancer) | Apoptotic cell death increase (117%) | 25 µM (pretreatment) | [6] |

| Isolated cardiac mitochondria | Cytochrome c release and mitochondrial potential dissipation | 50, 100, 200 µM (dose-dependent) | [7] |

Core Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors into the cytoplasm.

Interaction with TSPO and Modulation of Mitochondrial Function

This compound binds to TSPO on the outer mitochondrial membrane.[1] While the high-affinity binding is in the nanomolar range, the pro-apoptotic effects are typically observed at micromolar concentrations, suggesting a complex mechanism that may involve more than simple TSPO occupancy.[5]

One of the key events following this compound treatment is the disruption of the mitochondrial membrane potential (ΔΨm).[2][6][7][8][9] This depolarization is a critical early step in the apoptotic cascade. In H1299 lung cancer cells, pretreatment with 25 µM this compound completely inhibited cobalt chloride-induced mitochondrial membrane potential depolarization.[6] In isolated cardiac mitochondria, this compound caused a dose-dependent dissipation of mitochondrial potential at concentrations of 50, 100, and 200 µM.[7]

The loss of ΔΨm is followed by the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol.[7] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome and the activation of initiator caspase-9.

Signaling Pathways

The pro-apoptotic signaling cascade initiated by this compound involves the activation of stress-activated protein kinases, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).

Experimental Protocols

[3H]this compound Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) and density of binding sites (Bmax) of this compound for TSPO.

Materials:

-

[3H]this compound (radioligand)

-

Unlabeled this compound (for competition assay)

-

Cell membranes or tissue homogenates expressing TSPO

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Prepare cell membranes or tissue homogenates.

-

For saturation binding, incubate a constant amount of membrane protein with increasing concentrations of [3H]this compound.

-

For competition binding, incubate a constant concentration of [3H]this compound and a constant amount of membrane protein with increasing concentrations of unlabeled this compound.[10]

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Analyze the data using Scatchard analysis for saturation binding or non-linear regression for competition binding to determine Kd and Bmax or Ki values.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a fluorescent method to assess mitochondrial health by measuring ΔΨm.

Materials:

-

JC-1 dye

-

Cell culture medium

-

Assay buffer

-

Fluorescence microscope, flow cytometer, or fluorescence plate reader

-

Positive control (e.g., CCCP, a mitochondrial membrane potential disruptor)

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with this compound at various concentrations and for different durations. Include a positive control treated with CCCP.

-

Prepare a JC-1 staining solution (e.g., 1-10 µM in cell culture medium).[11]

-

Remove the treatment medium and incubate the cells with the JC-1 staining solution at 37°C for 15-30 minutes.[11][12]

-

Wash the cells with assay buffer.

-

Analyze the cells immediately. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[12]

-

Quantify the fluorescence using a fluorescence microscope (observing color change), a flow cytometer (detecting shifts in FL1 and FL2 channels), or a plate reader (measuring fluorescence at ~590 nm for red and ~530 nm for green).[12][13]

Detection of Apoptosis by Annexin V Staining

The Annexin V assay identifies early apoptotic cells by detecting the externalization of phosphatidylserine (PS).

Materials:

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Treat cells with this compound.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.[14]

-

Incubate for 15 minutes at room temperature in the dark.[14]

-

Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.

Materials:

-

Cell lysis buffer for cytosolic extraction

-

Mitochondrial isolation buffer

-

Dounce homogenizer

-

SDS-PAGE equipment

-

Western blotting apparatus

-

Anti-cytochrome c antibody

-

Antibodies for loading controls (e.g., actin for cytosol, COX IV for mitochondria)

Procedure:

-

Treat and harvest cells.

-

Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.

-

Homogenize the cells using a Dounce homogenizer.[15]

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.[16]

-

Lyse the mitochondrial pellet using a suitable buffer.

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an anti-cytochrome c antibody and appropriate loading control antibodies. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates its release.

Western Blot Analysis of JNK and p38 MAPK Activation

This protocol is for detecting the activation of JNK and p38 MAPK by analyzing their phosphorylation status.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for various times.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated (active) forms of JNK and p38.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with antibodies against total JNK and p38 to confirm equal protein loading.[17]

Conclusion

This compound serves as a valuable tool for studying the function of TSPO and holds potential as a therapeutic agent, particularly in cancer therapy. Its mechanism of action is centered on the induction of apoptosis through the mitochondrial pathway, a process characterized by the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspase cascades. Furthermore, the involvement of the JNK and p38 MAPK signaling pathways in mediating these effects highlights the complex interplay between TSPO and cellular stress responses. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutics targeting mitochondrial-mediated apoptosis.

References

- 1. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro mitochondrial effects of this compound, a synthetic translocator protein 18 kDa (TSPO) ligand, in human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effect of the Classical TSPO Ligand this compound on In Vitro Cobalt Chloride Model of Hypoxia-like Condition in Lung and Brain Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. 101.200.202.226 [101.200.202.226]

- 13. chem-agilent.com [chem-agilent.com]

- 14. kumc.edu [kumc.edu]

- 15. merckmillipore.com [merckmillipore.com]

- 16. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 17. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

The Core Target of PK 11195: An In-Depth Technical Guide to the Translocator Protein (TSPO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK 11195, an isoquinoline carboxamide, is a high-affinity antagonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[1][2] Historically known as the peripheral benzodiazepine receptor (PBR), TSPO is a key player in a multitude of cellular processes, making it a significant target for diagnostics and therapeutics.[3][4] This technical guide provides a comprehensive overview of the interaction between this compound and TSPO, detailing binding affinities, experimental protocols for its study, and the signaling pathways it modulates. The upregulation of TSPO in activated microglia and various pathological conditions has established radiolabeled this compound, particularly (R)-[¹¹C]this compound, as a crucial tool in positron emission tomography (PET) for imaging neuroinflammation and neuronal damage.[2][5][6]

Quantitative Data: Binding Affinity of this compound for TSPO

The affinity of this compound for TSPO has been extensively characterized across various species and experimental conditions. The following tables summarize key quantitative data from radioligand binding assays.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Ki | 3.60 ± 0.41 nM | Not Specified | [³H]this compound | [7] |

| Ki | 9.3 ± 0.5 nM | Rat Kidney | [³H]this compound | [8] |

| Kd | 29.25 nM | Human Platelets | [³H]this compound | [9][10][11] |

| Kd | 13.5 ± 1.5 nM | HT-29 Human Colon Cancer Cells | [³H]this compound | |

| Bmax | 10.1 ± 1.0 pmol/mg | HT-29 Human Colon Cancer Cells | [³H]this compound |

Ki (Inhibition Constant) and Kd (Dissociation Constant) are measures of binding affinity, where a lower value indicates a higher affinity. Bmax represents the maximum density of receptors in a given tissue.

Experimental Protocols

Radioligand Binding Assay for this compound

This protocol is adapted from methodologies used to determine the binding affinity of this compound to TSPO.[9][10][12]

1. Membrane Preparation:

-

Homogenize tissue (e.g., rat cerebral cortex or kidney) in ice-cold sucrose buffer (e.g., 50 mM Tris-HCl, 0.32 M sucrose, pH 7.4).

-

Perform differential centrifugation to isolate the mitochondrial fraction. A common procedure involves an initial low-speed spin (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris, followed by a higher-speed spin (e.g., 9,000-13,000 x g for 15-30 minutes) to pellet mitochondria.

-

Wash the mitochondrial pellet with buffer to remove cytosolic contaminants.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a final volume of 500 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), combine the membrane preparation (typically 50 µg of protein), [³H]this compound at various concentrations (for saturation assays) or a single concentration (for competition assays), and the competing unlabeled ligand (for competition assays).

-

To determine non-specific binding, include a parallel set of tubes containing a high concentration of unlabeled this compound (e.g., 10 µM).

-

Incubate the mixture at 4°C for 2 hours to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.2% polyethylenimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding experiments, analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax.

-

For competition binding experiments, determine the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Apoptosis Assay via Annexin V and Propidium Iodide Staining

This protocol describes a common method to assess apoptosis induced by this compound.[13][14]

1. Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include both untreated and vehicle-treated cells as controls.

2. Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.

-

Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

3. Flow Cytometry Analysis:

-

Add additional 1X Binding Buffer to each sample.

-

Analyze the samples on a flow cytometer.

-

Healthy cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis using Propidium Iodide Staining

This protocol is used to determine the effect of this compound on cell cycle progression.[15][16][17]

1. Cell Treatment and Fixation:

-

Treat cells with this compound as described in the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping.

-

Incubate the cells on ice for at least 30 minutes.

2. Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).

-

Incubate in the dark at room temperature for at least 30 minutes.

3. Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, collecting data on a linear scale.

-

The DNA content will be proportional to the PI fluorescence intensity.

-

Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate DNA content.

Signaling Pathways and Mechanisms of Action

This compound, through its interaction with TSPO, influences several critical cellular signaling pathways, primarily centered around mitochondrial function.

Modulation of the Mitochondrial Permeability Transition Pore (mPTP)

A key mechanism of action for this compound involves the modulation of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[1][18] The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.[18] this compound has been shown to induce mPTP opening, thereby promoting apoptosis.[18][19] This effect is particularly relevant in cancer cells, where this compound can sensitize them to chemotherapeutic agents.[19][20]

Role in Apoptosis and Cell Cycle Arrest

At micromolar concentrations, this compound has been demonstrated to induce apoptosis and cause G1/S phase cell cycle arrest in various cancer cell lines.[19] The pro-apoptotic effects are linked to the activation of caspases, such as caspase-3.[19]

Involvement in Inflammatory Signaling

TSPO is highly expressed in activated microglia, the resident immune cells of the central nervous system. This compound has been shown to modulate inflammatory responses. For instance, it can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system, leading to a reduction in the release of pro-inflammatory cytokines like IL-1β and IL-18.[21][22]

Conclusion

This compound is a pivotal pharmacological tool for the study of the Translocator Protein. Its high-affinity and specific binding to TSPO have enabled detailed characterization of this mitochondrial protein's role in a range of physiological and pathological processes, including apoptosis, cell proliferation, and neuroinflammation. The established experimental protocols and our understanding of the signaling pathways modulated by this compound continue to facilitate research into TSPO as a promising target for novel diagnostic and therapeutic strategies in oncology, neurodegenerative diseases, and inflammatory disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Effects of PK11195 and Protoporphyrin IX Can Modulate Chronic Alcohol Intoxication in Rat Liver Mitochondria under the Opening of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]

- 5. Frontiers | PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action [frontiersin.org]

- 6. Evaluation of (R)-[11C]PK11195 PET/MRI for Spinal Cord-Related Neuropathic Pain in Patients with Cervical Spinal Disorders [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 12. Radioligand Binding Assays [bio-protocol.org]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. corefacilities.iss.it [corefacilities.iss.it]

- 18. researchgate.net [researchgate.net]

- 19. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Bioinformatic Analyses of Canonical Pathways of TSPOAP1 and its Roles in Human Diseases [frontiersin.org]

- 21. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]

- 22. Frontiers | The TSPO-specific Ligand PK11195 Protects Against LPS-Induced Cognitive Dysfunction by Inhibiting Cellular Autophagy [frontiersin.org]

The PK 11195 Binding Site on the Translocator Protein (TSPO): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, has emerged as a significant target in diagnostics and therapeutics. Its upregulation in response to neuroinflammation and in various pathological conditions has made it a valuable biomarker. PK 11195, a high-affinity isoquinoline carboxamide ligand, is one of the most extensively studied and utilized pharmacological tools to probe TSPO function and expression. This technical guide provides an in-depth exploration of the this compound binding site on TSPO, detailing the molecular interactions, experimental protocols for its characterization, and the associated signaling pathways.

The Molecular Landscape of the this compound Binding Site

The binding of this compound to TSPO is a high-affinity interaction, crucial for the development of radiolabeled ligands for Positron Emission Tomography (PET) imaging of neuroinflammation. The three-dimensional structure of the mammalian TSPO in complex with this compound reveals a hydrophobic binding pocket formed by the five transmembrane α-helices of the protein.

Key Residues Involved in this compound Binding:

Site-directed mutagenesis and structural studies have identified several key amino acid residues that form direct contacts with this compound, creating a stable hydrophobic core. These residues are critical for the high-affinity interaction.

| Residue | Location | Role in Binding |

| Alanine (Ala) 23 | Transmembrane Helix 1 | Hydrophobic interaction |

| Valine (Val) 26 | Transmembrane Helix 1 | Hydrophobic interaction |

| Leucine (Leu) 49 | Transmembrane Helix 2 | Hydrophobic interaction |

| Alanine (Ala) 50 | Transmembrane Helix 2 | Hydrophobic interaction |

| Isoleucine (Ile) 52 | Transmembrane Helix 2 | Hydrophobic interaction |

| Tryptophan (Trp) 107 | Transmembrane Helix 4 | Aromatic and hydrophobic interactions |

| Leucine (Leu) 114 | Transmembrane Helix 4 | Hydrophobic interaction |

| Alanine (Ala) 147 | Transmembrane Helix 5 | Hydrophobic interaction |

| Leucine (Leu) 150 | Transmembrane Helix 5 | Hydrophobic interaction |

Quantitative Analysis of this compound Binding

The affinity of this compound for TSPO is typically quantified by its dissociation constant (Kd) or inhibition constant (Ki). These values are determined through radioligand binding assays.

| Parameter | Value (nM) | Species/System | Reference |

| Ki | 3.60 ± 0.41 | Not specified | [1] |

| Ki | 9.3 | Racemic mixture | [2] |

| Ki | 2.9 | (R)-enantiomer (human) | [2] |

| Kd | 29.25 | [3H]PK11195 | [3] |

| Ki | 0.602 - 3.60 | Not specified | [4] |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental for characterizing the interaction of this compound with TSPO. These assays typically involve the use of radiolabeled this compound, such as [3H]this compound, to quantify binding to membranes or cells expressing TSPO.

1. Saturation Binding Assay to Determine Kd and Bmax

This assay measures the binding of increasing concentrations of [3H]this compound to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Materials:

-

Membrane preparation from cells or tissues expressing TSPO (e.g., U87MG cell membranes).

-

[3H]this compound (specific activity ~80-90 Ci/mmol).

-

Unlabeled this compound for determining non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

GF/C glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of [3H]this compound in assay buffer (e.g., 0.1 to 20 nM).

-

In a 96-well plate, add 20-50 µg of membrane protein per well.

-

For total binding, add the different concentrations of [3H]this compound.

-

For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) in addition to the [3H]this compound.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through GF/C filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine Kd and Bmax.

-

2. Competitive Binding Assay to Determine Ki

This assay measures the ability of an unlabeled compound (competitor) to displace the binding of a fixed concentration of [3H]this compound, allowing for the determination of the competitor's inhibition constant (Ki).

-

Materials:

-

Same as for the saturation binding assay.

-

Unlabeled competitor compound.

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled competitor compound.

-

In a 96-well plate, add 20-50 µg of membrane protein per well.

-

Add a fixed concentration of [3H]this compound (typically at or below its Kd, e.g., 1.5 nM).[5]

-

Add the serial dilutions of the competitor compound.

-

Include wells for total binding (no competitor) and non-specific binding (10 µM unlabeled this compound).

-

Incubate, filter, and count as described for the saturation binding assay.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Signaling Pathways Associated with this compound Binding to TSPO

The binding of this compound to TSPO can modulate a variety of cellular processes. While the exact mechanisms are still under investigation, several key signaling pathways have been implicated.

Modulation of Apoptosis

This compound has been shown to induce apoptosis in various cell types, particularly at higher concentrations. This is thought to occur through its interaction with the mitochondrial permeability transition pore (mPTP), a complex that includes TSPO, the voltage-dependent anion channel (VDAC), and the adenine nucleotide translocator (ANT).

Caption: this compound-mediated modulation of apoptosis.

Regulation of Inflammation

This compound can influence inflammatory responses, primarily through its effects on microglia. One proposed mechanism involves the inhibition of the NLRP3 inflammasome, a key component of the innate immune system.

Caption: this compound and the NLRP3 inflammasome pathway.

Conclusion

This compound remains an indispensable tool for the study of TSPO. Its well-characterized binding site and high affinity have facilitated the development of powerful imaging agents and have provided insights into the multifaceted roles of TSPO in health and disease. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further unravel the complexities of TSPO biology and leverage its therapeutic and diagnostic potential. Further research is warranted to fully elucidate the downstream consequences of this compound binding and to develop next-generation ligands with improved specificity and therapeutic efficacy.

References

- 1. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]

- 2. iris.cnr.it [iris.cnr.it]

- 3. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Bioinformatic Analyses of Canonical Pathways of TSPOAP1 and its Roles in Human Diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

The Multifaceted Biological Functions of PK 11195: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PK 11195, a high-affinity ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), has been a subject of extensive research for decades.[1] Initially recognized for its utility in neuroimaging to visualize inflammation, its biological functions extend far beyond, implicating it in fundamental cellular processes such as apoptosis, inflammation, and cell proliferation.[1][2] This technical guide provides a comprehensive overview of the core biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its engagement with key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of targeting TSPO with ligands like this compound.

Core Biological Functions of this compound

This compound exerts a wide range of biological effects, primarily through its interaction with TSPO, a protein located on the outer mitochondrial membrane.[3] Its functions are context-dependent and can vary based on cell type and physiological or pathological conditions.

Induction of Apoptosis

A significant body of evidence highlights the pro-apoptotic capabilities of this compound. It has been shown to induce apoptosis in various cancer cell lines, including neuroblastoma, multiple myeloma, and glioma.[4][5][6][7] The primary mechanism involves the modulation of the mitochondrial permeability transition pore (mPTP), a multiprotein complex in the mitochondrial membrane.[8][9] By promoting the opening of the mPTP, this compound facilitates the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c, ultimately leading to caspase activation and programmed cell death.[8][10] Notably, this compound can reverse the anti-apoptotic effects of Bcl-2 family proteins, sensitizing cancer cells to chemotherapy and radiation.[9][10][11]

Modulation of Inflammation

This compound has demonstrated potent anti-inflammatory properties. It can suppress the activation of microglia, the primary immune cells of the central nervous system, and reduce the production of pro-inflammatory cytokines.[11][12] One of the key pathways modulated by this compound is the NLRP3 inflammasome.[3][11][13] By inhibiting the activation of the NLRP3 inflammasome, this compound reduces the maturation and secretion of interleukin-1β (IL-1β) and interleukin-18 (IL-18), crucial mediators of inflammation.[3][11] This anti-inflammatory action underlies its neuroprotective effects in models of neurodegenerative diseases and brain injury.[11][14][15]

Regulation of Cell Proliferation

The effects of this compound on cell proliferation are complex and can be either inhibitory or stimulatory depending on the cell type and concentration. In many cancer cell lines, this compound inhibits proliferation in a dose-dependent manner and can induce cell cycle arrest, often at the G1/S phase.[4][5][16] However, in other contexts, such as with mesenchymal stem cells, low concentrations of this compound have been observed to increase differentiation.[16]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: Binding Affinity of this compound for TSPO

| Radioligand | Tissue/Cell Type | Kd (nM) | Ki (nM) | Reference |

| [3H]PK11195 | Rat Brain Tissue | 1.4 | - | [17] |

| [3H]PK11195 | Human Brain Tissue | 4.3 - 6.6 | - | [17] |

| [3H]PK11195 | Control Liver Mitochondria | 1.2 | - | [4] |

| [11C]-PK 11195 | - | - | 9.3 ± 0.5 | [6] |

Table 2: In Vitro Efficacy of this compound

| Cell Line | Assay | Effect | Concentration | Reference |

| Neuroblastoma Cell Lines | Alamar Blue Assay | Inhibition of proliferation (IC50) | 80 - 120 µM | [4] |

| RPMI8226 and U266 (Multiple Myeloma) | MTT Assay | Decreased proliferation | As low as 1 µM | [6] |

| Human Mesenchymal Stem Cells | Proliferation Assay | Inhibition of proliferation | 25 - 75 µM | [16] |

| Cholangiocarcinoma Cells (Egi-1 and Tfk-1) | Apoptosis Assay | Increased apoptosis by 50-95% (in combination with cytotoxic agents) | 75 µM | [10] |

| BV-2 Microglial Cells | iNOS and COX-2 Expression | 44% decrease in iNOS, 54% decrease in COX-2 | 25 µM | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the biological functions of this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound to TSPO.

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the membrane preparation, [3H]PK11195 (at a concentration near its Kd), and varying concentrations of unlabeled this compound (for competition assays) or buffer.

-

To determine non-specific binding, include wells with a high concentration of an unlabeled TSPO ligand.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the Kd (dissociation constant) or Ki (inhibitory constant).

-

Cell Viability/Proliferation Assay (AlamarBlue)

This colorimetric/fluorometric assay measures cell viability and proliferation.

-

Cell Seeding:

-

Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

-

Assay Procedure:

-

Add AlamarBlue reagent to each well (typically 10% of the culture volume).

-

Incubate for 1-4 hours at 37°C, protected from light.

-

-

Measurement:

-

Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the data and determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins.

-

Sample Preparation:

-

Lyse treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Gel Electrophoresis:

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., TSPO, cleaved caspase-3, NLRP3).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Capture the signal using X-ray film or a digital imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows involving this compound.

Figure 1: this compound-mediated apoptosis signaling pathway.

Figure 2: this compound-mediated inhibition of the NLRP3 inflammasome pathway.

Figure 3: General experimental workflow for characterizing this compound.

Conclusion

This compound is a versatile pharmacological tool with a profound impact on key cellular processes, primarily through its interaction with TSPO. Its ability to induce apoptosis in cancer cells, coupled with its anti-inflammatory and neuroprotective effects, underscores its potential as a therapeutic agent or a lead compound for the development of novel drugs. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the intricate biological functions of this compound and its therapeutic applications. A thorough understanding of its mechanisms of action is crucial for the successful translation of these findings into clinical practice.

References

- 1. PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Regulation of the Mitochondrial Permeability Transition Pore by the Outer Membrane Does Not Involve the Peripheral Benzodiazepine Receptor (Translocator Protein of 18 kDa (TSPO)) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of binding sites for the omega3 receptor ligands [3H]PK11195 and [3H]RO5-4864 in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]

- 10. Pk11195, a mitochondrial benzodiazepine receptor antagonist, reduces apoptosis threshold in Bcl-XL and Mcl-1 expressing human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PK11195, a ligand of the mitochondrial benzodiazepine receptor, facilitates the induction of apoptosis and reverses Bcl-2-mediated cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2.6. Western blot analysis [bio-protocol.org]

- 13. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PK11195 potently sensitizes to apoptosis induction independently from the peripheral benzodiazepin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]

PK 11195 as a Marker for Glial Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR), is a mitochondrial outer membrane protein that is markedly upregulated in activated glial cells—microglia and astrocytes—in response to central nervous system (CNS) injury and inflammation.[1][2] This upregulation has positioned TSPO as a key biomarker for neuroinflammation. PK 11195, a high-affinity isoquinoline carboxamide ligand for TSPO, has been instrumental in studying these processes for over two decades.[3][4] When radiolabeled, particularly as (R)-[¹¹C]this compound, it allows for the in vivo visualization and quantification of glial activation using Positron Emission Tomography (PET), providing a window into the inflammatory state of the brain in various neurological disorders.[4][5][6][7] This guide provides an in-depth overview of this compound, its mechanism, quantitative data, experimental protocols, and its application in research and drug development.

The Target: Translocator Protein (TSPO)

TSPO is a highly conserved protein composed of five transmembrane helices, located on the outer mitochondrial membrane.[3][8] In a healthy brain, TSPO expression is low.[5] However, in response to a wide range of pathologies, including stroke, traumatic brain injury, multiple sclerosis, and neurodegenerative diseases like Parkinson's and Alzheimer's, its expression significantly increases in activated microglia, macrophages, and reactive astrocytes.[3][4][5] This makes TSPO an attractive target for diagnostic imaging and a potential focus for therapeutic intervention.[8] While its precise functions are still under investigation, TSPO is implicated in several cellular processes, including cholesterol transport for steroidogenesis, regulation of mitochondrial respiration, and modulation of inflammatory responses.[2][3][8]

This compound: The Prototypical TSPO Ligand

This compound is a selective and high-affinity ligand for TSPO, first developed in the 1980s.[3][9] Its structure features an isoquinoline carboxamide core which forms a stable hydrophobic binding pocket with TSPO.[4] The (R)-enantiomer of [¹¹C]-labeled this compound is widely used in PET imaging to non-invasively assess the extent of glial activation in both preclinical models and human clinical studies.[4][7] An increase in the (R)-[¹¹C]this compound binding signal is interpreted as an indicator of active neuroinflammation.[4][10]

Quantitative Data

The binding characteristics of this compound have been extensively studied. The following tables summarize key quantitative data for its use in research.

Table 1: Binding Affinity of this compound and Related Ligands

| Ligand | Parameter | Value | Species/Tissue | Reference |

| This compound | Ki | 3.60 ± 0.41 nM | Not Specified | [3] |

| [³H]this compound | Kd | 4.3 - 6.6 nM | Human Brain | [11] |

| [³H]this compound | Kd | 1.8 ± 0.6 nM | Human Frontal Cortex (AD) | [12] |

| [³H]this compound | Kd | 1.4 nM | Rat Brain | [11] |

| Ro5-4864 | IC₅₀ | 4.1 nM | Not Specified | [3] |

| [³H]DAA1106 | KD | 5-10 fold lower than --INVALID-LINK---PK11195 | Rat Brain (TBI model) | [13] |

Table 2: In Vivo PET Imaging Parameters for (R)-[¹¹C]this compound

| Parameter | Value | Condition | Subject | Reference |

| Binding Potential (BPND) | 1.11 - 2.21 | Normal | Human Brain | [11] |

| Total Distribution Volume (VT) | >16% decrease | Post-treatment | Multiple Sclerosis Patients | [10] |

| Mean Effective Dose | 4.8 µSv/MBq | Not Applicable | Healthy Humans | [14][15] |

| Highest Equivalent Organ Dose | 14.0 µSv/MBq | Not Applicable | Kidneys (Human) | [14][15] |

Signaling and Mechanism of Action

Upon CNS injury or pathogenic stimulus, microglia and astrocytes transition to an activated state. This process involves the significant upregulation of TSPO on the outer mitochondrial membrane. This compound binding to TSPO can modulate downstream inflammatory pathways. Studies suggest that TSPO ligands can influence the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome, a key component of the innate immune response that leads to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18.[2][16][17]

Experimental Protocols and Workflows

This compound is utilized in a variety of experimental settings, from in vitro cell cultures to in vivo animal and human imaging.

In Vitro Autoradiography with [³H]this compound

This technique is used to visualize and quantify TSPO density in post-mortem tissue sections.

Objective: To determine the regional distribution and density of TSPO binding sites.

Materials:

-

Frozen brain tissue sections (e.g., 10-20 µm thick) mounted on slides.

-

[³H]this compound (Specific Activity ~80 Ci/mmol).

-

Unlabeled this compound for determining non-specific binding.

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Phosphor imaging plates or autoradiography film.

Protocol:

-

Pre-incubation: Thaw tissue-mounted slides and pre-incubate them in incubation buffer for 15 minutes at room temperature to rehydrate and remove endogenous ligands.[18]

-

Incubation: Incubate slides with a solution of [³H]this compound (e.g., 2.5 nM) in incubation buffer for 60-120 minutes at room temperature.[12]

-

Non-Specific Binding: For a parallel set of slides, perform the incubation in the presence of a high concentration of unlabeled this compound (e.g., 10 µM) to saturate TSPO sites and measure non-specific binding.[12]

-

Washing: Terminate the incubation by washing the slides rapidly in ice-cold wash buffer (e.g., 3 times for 2 minutes each) to remove unbound radioligand.[12]

-

Drying: Quickly rinse the slides in ice-cold distilled water and let them air dry completely.

-

Exposure: Appose the dried slides to a phosphor imaging plate or autoradiography film for a period determined by the tissue radioactivity (typically several days to weeks).

-

Analysis: Quantify the resulting image using densitometry software, subtracting the non-specific binding signal from the total binding to determine the specific binding.

In Vivo PET Imaging with (R)-[¹¹C]this compound

PET imaging allows for the longitudinal, non-invasive assessment of neuroinflammation in living subjects.

Protocol Outline:

-

Subject Preparation: Subjects are typically positioned in the PET scanner, and a transmission scan may be performed for attenuation correction. A cannula is inserted for radiotracer injection and, if required, for arterial blood sampling.[19]

-

Radiotracer Administration: (R)-[¹¹C]this compound is injected intravenously as a bolus.[11]

-

Dynamic PET Acquisition: A dynamic scan is initiated simultaneously with the injection, lasting for 60-90 minutes, to capture the kinetics of the radiotracer in the brain.[7][11]

-

Arterial Blood Sampling: To generate a plasma input function, arterial blood is sampled frequently at the beginning of the scan and less frequently later on.[19] The plasma is separated and analyzed for total radioactivity and the fraction of unchanged parent radiotracer.[19]

-

Data Analysis:

-

Kinetic Modeling: Time-activity curves (TACs) from brain regions of interest are fitted using kinetic models, such as the two-tissue compartment model (2TCM) or graphical methods like the Logan plot, with the metabolite-corrected arterial plasma curve as an input function.[11][20] This yields outcome measures like the total distribution volume (VT).

-

Reference Region Methods: Due to the difficulty of arterial sampling, simplified reference tissue models (SRTM) are sometimes used. However, identifying a true reference region devoid of TSPO is a major challenge for [¹¹C]this compound.[20] Cluster analysis has been employed to derive a reference tissue curve from the dynamic image itself.[20]

-

-

Outcome: The primary outcome is typically a parametric image or regional values of VT or binding potential (BPND), which reflect the density of available TSPO sites.[11]

Application in Drug Development

This compound PET imaging is a powerful tool in drug development for assessing the efficacy of novel anti-inflammatory therapies. By measuring changes in the TSPO signal before and after treatment, researchers can objectively quantify a drug's impact on neuroinflammation.[10][19]

Limitations and Considerations

Despite its widespread use, this compound has several limitations that are critical for researchers to consider:

-

High Non-Specific Binding: this compound is highly lipophilic, which results in a significant amount of non-specific binding in the brain, leading to a low signal-to-noise ratio.[8][20] This can make quantification challenging, especially in regions with subtle inflammation.[19]

-

Plasma Protein Binding: The ligand binds with high affinity to the acute-phase reactant alpha1-acid glycoprotein (AGP) in the plasma.[21] Since AGP levels can change during inflammatory states, this can alter the free concentration of this compound available to enter the brain, complicating the interpretation of PET data.[21]

-

Species Differences: There are notable differences in TSPO expression and regulation between rodents and humans. Pro-inflammatory activation increases TSPO expression in rodent microglia and macrophages, but this effect is not observed in primary human microglia and is even reduced in human macrophages.[8][22] This highlights the need for caution when extrapolating findings from animal models to human conditions.

-

Second-Generation Tracers: To overcome the limitations of this compound, several second-generation TSPO radioligands (e.g., [¹¹C]PBR28, [¹⁸F]FEPPA) have been developed with higher affinity and lower non-specific binding.[20][23] However, their utility is complicated by a common genetic polymorphism (rs6971) in the TSPO gene, which creates high-affinity, mixed-affinity, and low-affinity binders, requiring subject genotyping for accurate quantification.[20]

Conclusion

This compound remains a foundational tool for the study of neuroinflammation. As the first widely adopted ligand for imaging TSPO, it has provided invaluable insights into the role of glial activation in a multitude of CNS disorders.[3][7] While its technical limitations have spurred the development of newer tracers, the extensive body of literature and well-characterized nature of this compound ensure its continued relevance.[3] For researchers and drug developers, a thorough understanding of its properties, appropriate application of experimental protocols, and awareness of its limitations are paramount to leveraging this compound effectively as a marker for glial cell activation.

References

- 1. 117.1 TSPO in Microglia Activation and “Neuroinflammation”: Are We Ready to Go Beyond Metaphors? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. 11C-PK11195 PET for the in vivo evaluation of neuroinflammation in the rat brain after cortical spreading depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The methodology of TSPO imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Translocator protein (TSPO): the new story of the old protein in neuroinflammation [bmbreports.org]

- 9. academic.oup.com [academic.oup.com]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro Characterization of the Regional Binding Distribution of Amyloid PET Tracer Florbetaben and the Glia Tracers Deprenyl and PK11195 in Autopsy Alzheimer’s Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The high affinity peripheral benzodiazepine receptor ligand DAA1106 binds specifically to microglia in a rat model of traumatic brain injury: implications for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human biodistribution and radiation dosimetry of 11C-(R)-PK11195, the prototypic PET ligand to image inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]

- 17. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [11C]-PK11195 PET: quantification of neuroinflammation and a monitor of anti-inflammatory treatment in Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. One moment, please... [turkupetcentre.net]

- 21. The peripheral benzodiazepine receptor ligand PK11195 binds with high affinity to the acute phase reactant alpha1-acid glycoprotein: implications for the use of the ligand as a CNS inflammatory marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pro-inflammatory activation of primary microglia and macrophages increases 18 kDa translocator protein expression in rodents but not humans - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PMC [pmc.ncbi.nlm.nih.gov]

PK 11195 and Its Role in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. A key player in the neuroinflammatory process is the activation of microglia, the resident immune cells of the central nervous system (CNS). The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is highly expressed on the outer mitochondrial membrane of activated microglia, making it a valuable biomarker for neuroinflammation. PK 11195, a specific ligand for TSPO, has been extensively utilized as a tool for both imaging and modulating neuroinflammatory processes. This technical guide provides an in-depth overview of this compound, its interaction with neuroinflammatory pathways, and detailed experimental protocols for its application in research.

Core Concepts: this compound and TSPO

This compound is an isoquinoline carboxamide that selectively binds to TSPO.[1] Under normal physiological conditions, TSPO expression in the brain is low. However, in response to neuronal injury or inflammation, its expression is significantly upregulated in activated microglia and, to some extent, in reactive astrocytes.[1] This upregulation makes TSPO an attractive target for imaging neuroinflammation using positron emission tomography (PET) with radiolabeled this compound, such as --INVALID-LINK---PK11195.[1] Beyond its role as an imaging agent, this compound has demonstrated therapeutic potential by modulating microglial activity and downstream inflammatory cascades.

Quantitative Data: Binding Affinity and In Vivo Efficacy

The binding affinity of this compound to TSPO is a critical parameter for its use in both research and clinical settings. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

| Parameter | Value | Experimental System | Reference |

| Ki for TSPO | 3.60 ± 0.41 nM | Saturation binding assay | [2] |

| In Vivo Binding | 1.96 ± 0.33 (DVR) | [11C]-(R)-PK11195 PET in zymosan-treated rats (lesion site) | [3] |

| In Vivo Binding | 1.17 ± 0.05 (DVR) | [11C]-(R)-PK11195 PET in saline-treated rats (control) | [3] |

DVR: Distribution Volume Ratio, a measure of specific radioligand binding in PET studies.

Neuroinflammatory Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through its interaction with TSPO on microglia, leading to the modulation of key signaling pathways. One of the most significant pathways affected is the NLRP3 inflammasome.

TSPO Signaling and Microglia Activation

Upon binding to TSPO, this compound can influence mitochondrial function and cellular signaling within microglia. This interaction can lead to a dampening of the pro-inflammatory response.

Caption: this compound binding to TSPO on microglia modulates mitochondrial function and inhibits pro-inflammatory activation.

Inhibition of the NLRP3 Inflammasome Pathway

A crucial mechanism of this compound's anti-inflammatory action is the inhibition of the NLRP3 inflammasome.[4] Activation of this multi-protein complex is a key step in the production of potent pro-inflammatory cytokines, IL-1β and IL-18.

Caption: this compound inhibits the LPS and ATP-induced activation of the NLRP3 inflammasome, reducing the release of mature IL-1β and IL-18.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for key experiments.

In Vitro [3H]this compound Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound to TSPO in brain tissue homogenates.

Materials:

-

--INVALID-LINK---PK11195

-

Unlabeled this compound

-

Brain tissue (e.g., from a rat model of neuroinflammation)

-

Tris buffer (50 mM, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Tissue Preparation: Homogenize brain tissue in ice-cold Tris buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration of the homogenate.

-

Binding Reaction: In test tubes, combine the brain homogenate, varying concentrations of --INVALID-LINK---PK11195, and either buffer (for total binding) or a high concentration of unlabeled this compound (e.g., 10 µM, for non-specific binding).[5]

-

Incubation: Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold Tris buffer to remove unbound radioligand.[5]

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using saturation binding analysis to determine the Kd and Bmax values.

In Vitro Microglia Activation and this compound Treatment

This protocol describes the induction of an inflammatory response in BV-2 microglial cells using lipopolysaccharide (LPS) and subsequent treatment with this compound.[4][6]

Materials:

-

BV-2 microglial cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound

-

Reagents for downstream analysis (e.g., ELISA kits for cytokines, reagents for Western blotting)

Procedure:

-

Cell Culture: Culture BV-2 cells in appropriate medium until they reach the desired confluency.

-

Pre-treatment (optional): Pre-treat the cells with this compound (e.g., 0.5 µM) for 1 hour before LPS stimulation.[4][6]

-

Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for a specified duration (e.g., 6 hours) to induce an inflammatory response.[4]

-

Co-treatment or Post-treatment (alternative to pre-treatment): this compound can also be added simultaneously with LPS or after the initial LPS stimulation.

-

Sample Collection: Collect the cell culture supernatant to measure secreted cytokines (e.g., IL-1β, IL-18) using ELISA. Lyse the cells to extract protein or RNA for analysis of inflammatory markers (e.g., NLRP3, caspase-1) by Western blotting or RT-PCR.

In Vivo 11C-PK11195 PET Imaging in a Rodent Model

This protocol outlines the procedure for performing PET imaging to visualize and quantify neuroinflammation in a rat model.[3][7]

Materials:

-

Rat model of neuroinflammation (e.g., zymosan-induced lesion)

-

--INVALID-LINK---PK11195 radiotracer

-

Small animal PET scanner

-

Anesthesia (e.g., isoflurane)

-

Catheter for intravenous injection

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in the PET scanner. Insert a catheter into a tail vein for radiotracer injection.

-

Radiotracer Injection: Administer a bolus injection of --INVALID-LINK---PK11195 through the tail vein catheter.[7]

-

PET Scan: Acquire dynamic PET data for a specified duration (e.g., 60 minutes) immediately following the injection.[7]

-

Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Co-register the PET images with an anatomical reference (e.g., MRI or a brain atlas).

-

Quantification: Define regions of interest (ROIs) in the brain, including the area of inflammation and a reference region with low specific binding. Calculate the distribution volume ratio (DVR) to quantify the specific binding of --INVALID-LINK---PK11195.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]

- 3. 11C-(R)-PK11195 PET imaging of microglial activation and response to minocycline in zymosan-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]

- 5. 11C-(R)-PK11195 PET Imaging of Microglial Activation and Response to Minocycline in Zymosan-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TSPO Ligands Protect against Neuronal Damage Mediated by LPS-Induced BV-2 Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo imaging of microglial activation using a peripheral benzodiazepine receptor ligand: [11C]PK-11195 and animal PET following ethanol injury in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of PK 11195 in Mitochondrial Permeability Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline carboxamide PK 11195, a high-affinity ligand for the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane, has been extensively studied for its influence on the mitochondrial permeability transition (MPT). The MPT is a critical event characterized by the opening of the mitochondrial permeability transition pore (mPTP), a high-conductance channel in the inner mitochondrial membrane. This event leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death. While initially characterized as a peripheral benzodiazepine receptor antagonist, the role of this compound in modulating the mPTP is complex and appears to be concentration and context-dependent. This technical guide provides an in-depth analysis of the current understanding of this compound's role in MPT, detailing its proposed mechanisms of action, summarizing key quantitative data, and providing experimental protocols for its study.

Introduction to the Mitochondrial Permeability Transition Pore (mPTP)

The mPTP is a multiprotein complex whose exact composition is still a subject of debate. However, key components are thought to include the voltage-dependent anion channel (VDAC) in the outer mitochondrial membrane, the adenine nucleotide translocator (ANT) in the inner mitochondrial membrane, and cyclophilin D (CypD) in the mitochondrial matrix. The opening of the mPTP is a critical event in both physiological and pathological processes, including apoptosis and necrosis. Dysregulation of the mPTP is implicated in a variety of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it a significant target for therapeutic intervention.

This compound: A Modulator of the mPTP

This compound is a specific ligand of TSPO, a protein that is often found in complex with VDAC and ANT, suggesting a potential role for TSPO in the regulation of the mPTP.[1] The interaction of this compound with TSPO is thought to allosterically modulate the conformation of the mPTP complex, thereby influencing its propensity to open.

Pro-Apoptotic Role: Induction of mPTP Opening

Numerous studies have demonstrated that this compound can induce the opening of the mPTP, leading to mitochondrial dysfunction and apoptosis.[2][3][4] This pro-apoptotic effect is particularly observed at higher concentrations of this compound. The proposed mechanism involves the binding of this compound to TSPO, which in turn facilitates a conformational change in the mPTP complex, lowering the threshold for its opening in response to stimuli such as elevated intramitochondrial Ca2+ and reactive oxygen species (ROS).[2]

Protective Role: Inhibition of mPTP Opening

Conversely, under certain experimental conditions, particularly in the context of ischemia-reperfusion injury, this compound has been shown to have a protective effect by inhibiting mPTP opening.[5] When administered at the onset of reperfusion, this compound was found to prevent the large-scale oscillations in mitochondrial membrane potential and subsequent cell death.[5] This protective effect may be mediated by a TSPO-independent mechanism, potentially involving the inhibition of the c subunit of the F1FO ATP synthase, a putative component of the mPTP.[5]

Signaling Pathways and Mechanisms

The modulatory effect of this compound on the mPTP is integrated into a complex network of signaling pathways. The following diagram illustrates the proposed mechanisms of action.

References

- 1. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Pk11195, a mitochondrial benzodiazepine receptor antagonist, reduces apoptosis threshold in Bcl-XL and Mcl-1 expressing human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PK11195, a ligand of the mitochondrial benzodiazepine receptor, facilitates the induction of apoptosis and reverses Bcl-2-mediated cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Facets of PK 11195: A Deep Dive into its Pro-Apoptotic and Cell Cycle Arrest Mechanisms

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals